molecular formula C21H14ClFN4O2S B4076047 3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B4076047
M. Wt: 440.9 g/mol
InChI Key: SZVCJAHKRILQLX-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole, commonly known as CNB-001, is a novel triazole compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its neuroprotective properties and has shown promising results in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood, but it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. The compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes, and also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the levels of various antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. The compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, the compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer orally. Additionally, the compound has a short half-life, which limits its efficacy in vivo.

Future Directions

There are several future directions for the research on CNB-001. One potential avenue is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of CNB-001 in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic properties for better efficacy in vivo.

Scientific Research Applications

CNB-001 has been studied extensively for its neuroprotective properties and has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to protect neurons from oxidative stress, inflammation, and excitotoxicity, which are all key factors in the pathogenesis of these disorders.

properties

IUPAC Name

3-[(2-chloro-6-nitrophenyl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O2S/c22-18-10-5-11-19(27(28)29)17(18)13-30-21-25-24-20(14-6-4-7-15(23)12-14)26(21)16-8-2-1-3-9-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVCJAHKRILQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)[N+](=O)[O-])C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
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3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

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